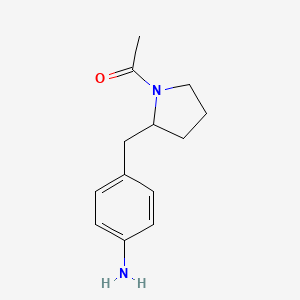
1-Acetyl-2-(4-aminobenzyl)pyrrolidine
Cat. No. B8389067
M. Wt: 218.29 g/mol
InChI Key: YGLRUXFYJZTJOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04279918
Procedure details


Hydrogenate 3.3 g of 1-acetyl-2-(4-nitrobenzyl)pyrrolidine with platinum/hydrogen in ethanol. Filter the catalyst from the hydrogenated product and concentrate the filtrate to obtain the title compound as a yellowish liquid.
Name
1-acetyl-2-(4-nitrobenzyl)pyrrolidine
Quantity
3.3 g
Type
reactant
Reaction Step One


Name
platinum hydrogen
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Name
Identifiers


|
REACTION_CXSMILES
|
[C:1]([N:4]1[CH2:8][CH2:7][CH2:6][CH:5]1[CH2:9][C:10]1[CH:15]=[CH:14][C:13]([N+:16]([O-])=O)=[CH:12][CH:11]=1)(=[O:3])[CH3:2]>C(O)C.[Pt].[H][H]>[C:1]([N:4]1[CH2:8][CH2:7][CH2:6][CH:5]1[CH2:9][C:10]1[CH:11]=[CH:12][C:13]([NH2:16])=[CH:14][CH:15]=1)(=[O:3])[CH3:2] |f:2.3|
|
Inputs


Step One
|
Name
|
1-acetyl-2-(4-nitrobenzyl)pyrrolidine
|
|
Quantity
|
3.3 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)N1C(CCC1)CC1=CC=C(C=C1)[N+](=O)[O-]
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Step Three
|
Name
|
platinum hydrogen
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
[Pt].[H][H]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
Filter the catalyst from the hydrogenated product
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrate the filtrate
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(=O)N1C(CCC1)CC1=CC=C(C=C1)N
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
